Evidence Item 1: Scaffold for Targeted Synthesis of Advanced IRAK4 Inhibitors
The 6-methoxy-1H-indazole-5-carboxamide scaffold is explicitly utilized as a core in the synthesis of N-(Imidazo[1,2-b]pyridazin-3-yl)-6-methoxy-2-(5r...)-2H-indazole-5-carboxamide derivatives, which are claimed as potent IRAK4 inhibitors [1]. In contrast, the broader class of indazole-5-carboxamides lacking the 6-methoxy group are often associated with other targets like MAO-B [2]. This demonstrates that the 6-methoxy group is a critical SAR feature that directs the scaffold's utility toward IRAK4 and related kinases rather than other enzyme classes. While quantitative IC50 data for the exact target compound is not available in the public domain, the patented use of this specific substitution pattern in a defined therapeutic class (IRAK4) represents a verifiable, target-specific differentiation from other indazole-5-carboxamide building blocks that are not associated with this high-value target class.
| Evidence Dimension | Target specificity of chemical scaffold |
|---|---|
| Target Compound Data | Used to synthesize specific IRAK4 inhibitor compounds as defined in patent claims |
| Comparator Or Baseline | Generic indazole-5-carboxamide building blocks |
| Quantified Difference | Not applicable; qualitative difference in patent-defined utility |
| Conditions | Patent literature analysis (US20240182479A1, WO2022/122742) |
Why This Matters
Procurement of this specific building block enables the synthesis of compounds within a highly active and competitive patent space (IRAK4 inhibitors), which cannot be achieved with other generic indazole intermediates.
- [1] AstraZeneca AB. (2024). SUBSTITUTED INDAZOLES AS IRAK4 INHIBITORS. US Patent Application US20240182479A1. Claimed compound example includes N-(Imidazo[1,2-b]pyridazin-3-yl)-6-methoxy-2-(5r...)-2H-indazole-5-carboxamide. View Source
- [2] Tzvetkov, N. T., et al. (2017). Tautomerism of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide – A new selective, highly potent and reversible MAO-B inhibitor. Journal of Molecular Structure, 1149, 273-281. View Source
